molecular formula C10H14FN B12958040 (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B12958040
M. Wt: 167.22 g/mol
InChI Key: DKHSXWXHXFRKON-SNVBAGLBSA-N
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Description

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine is a chiral fluorinated amine compound of significant interest in advanced pharmaceutical and neuropharmacology research. Compounds featuring the 1-(4-fluorophenyl)-2-methylpropan-1-amine structure serve as critical synthetic intermediates and pharmacophores in the development of novel therapeutic agents . Research into structurally similar molecules highlights their potential application in designing ligands for central nervous system (CNS) targets . For instance, modifications to the 1-(4-fluorophenyl)propylamine scaffold are explored in the development of atypical dopamine transporter (DAT) inhibitors, which show therapeutic potential for conditions like psychostimulant use disorders by stabilizing DAT conformations different from those preferred by classical stimulants . Furthermore, the 3-(fluorophenyl)-2-methylpropan-1-amine motif is a key building block in the discovery of novel potent analgesics targeting μ-opioid receptors (MOR) . The specific (R)-enantiomer offered here is particularly valuable for investigating stereoselective interactions in biological systems, which can profoundly influence a compound's binding affinity, metabolic stability, and overall pharmacological profile . This reagent is intended for use solely in laboratory research settings. For Research Use Only. Not intended for diagnostic or therapeutic applications, or for human or veterinary use. References and Further Reading: Explore scientific literature on related compounds and their research applications via the U.S. National Library of Medicine (NLM) and published medicinal chemistry studies .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

(1R)-1-(4-fluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H14FN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m1/s1

InChI Key

DKHSXWXHXFRKON-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)F)N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high enantiomeric purity and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amine to the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Production of secondary or tertiary amines.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Position Chiral Center Key Differences Reference
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine C₁₀H₁₃FN 165.21 para R-configuration Reference compound
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine C₁₀H₁₃FN 165.21 para S-configuration Enantiomeric form; potential differences in receptor binding
1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride C₁₀H₁₅ClFN 203.68 para No Amine group at position 2; altered steric effects
(R)-1-(3-Fluorophenyl)-2-methylpropan-1-amine C₁₀H₁₃FN 165.21 meta R-configuration Fluorine at meta position; electronic effects differ
Cardamonin (chalcone derivative) C₁₆H₁₄O₅ 286.28 N/A N/A Non-amine analog; α,β-unsaturated ketone with IC₅₀ = 4.35 μM

Key Research Findings and Structure–Activity Relationships (SAR)

Impact of Fluorine Substitution
  • Para vs. In contrast, the meta-fluorine analog () may exhibit reduced bioactivity due to altered electronic distribution .
  • Electronegativity : Evidence from chalcone derivatives () suggests that substituents with higher electronegativity (e.g., fluorine) at the para position improve inhibitory activity (lower IC₅₀). For example, replacing bromine (2j, IC₅₀ = 4.7 μM) with less electronegative groups (e.g., methoxy in 2p, IC₅₀ = 70.79 μM) reduces potency .
Chirality and Steric Effects
  • Enantiomeric Differences : The R-configuration likely offers distinct binding profiles compared to the S-enantiomer, as seen in chiral pharmaceuticals. For example, highlights enantiomer-specific synthesis routes, suggesting divergent applications .
  • This contrasts with the 2-amine analog (), where the amine position alters molecular geometry .

Biological Activity

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine, a chiral amine compound, has garnered interest in medicinal chemistry due to its potential biological activities. The presence of a fluorinated phenyl group and a branched alkyl chain contributes to its unique chemical properties, which may influence its interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C10H14FN
  • Molecular Weight : Approximately 167.22 g/mol
  • Structural Features : The compound features a fluorinated phenyl ring, a branched aliphatic chain, and an amine functional group.

The biological activity of (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine is primarily linked to its interactions with neurotransmitter systems. It is hypothesized to act on monoamine receptors, potentially influencing mood and behavior. However, detailed studies are required to elucidate the exact molecular mechanisms involved.

Neurotransmitter Modulation

Research indicates that (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine. This modulation can lead to effects similar to those observed with antidepressants, suggesting potential applications in treating mood disorders.

Antidepressant Activity

Preliminary studies suggest that compounds with structural similarities to (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine exhibit antidepressant-like effects in animal models. This activity is attributed to the compound's ability to enhance monoaminergic transmission.

Cytotoxicity

Initial investigations into the cytotoxic effects of (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine have shown varying degrees of activity against different cancer cell lines. Further research is needed to determine the safety profile and therapeutic potential of this compound in oncology.

Comparative Biological Activity

The following table summarizes the biological activities of related compounds for context:

Compound NameStructural FeaturesBiological Activity
(S)-1-(3-Chlorophenyl)-2-methylpropan-1-amineChlorinated phenyl ringPotential antidepressant
(R)-1-(4-Methoxyphenyl)-2-methylpropan-1-amineMethoxy-substituted phenyl ringNeuroprotective properties
1-(4-Bromophenyl)-2-methylpropan-1-amineBrominated phenyl ringCytotoxic effects on cancer cells

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